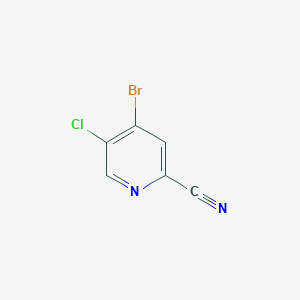

4-bromo-5-chloropyridine-2-carbonitrile

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides essential structural information for this compound through analysis of both proton and carbon-13 environments within the molecule. The ¹H Nuclear Magnetic Resonance spectrum is expected to display characteristic aromatic proton signals corresponding to the two remaining hydrogen atoms on the pyridine ring at positions 3 and 6. These protons experience significant deshielding due to the aromatic nature of the pyridine ring and the electron-withdrawing effects of the halogen and cyano substituents, resulting in chemical shifts typically observed in the range of 7.5 to 8.5 parts per million downfield from tetramethylsilane.

The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive information about all carbon environments within the molecule, including the aromatic ring carbons, the halogen-bearing carbons, and the nitrile carbon. The cyano carbon typically appears as a distinct signal around 115-120 parts per million, characteristic of the sp hybridization and triple bond character of the C≡N functionality. The aromatic carbons show differentiated chemical shifts based on their proximity to the various substituents, with carbons bearing halogens appearing further downfield due to the electronegativity of bromine and chlorine atoms. The carbon atoms adjacent to the nitrogen heteroatom in the pyridine ring exhibit additional deshielding effects, contributing to the overall complexity of the carbon spectrum.

Coupling patterns in the ¹H Nuclear Magnetic Resonance spectrum reveal the connectivity relationships between adjacent protons on the aromatic ring, with characteristic ortho-coupling constants typically ranging from 7-8 Hz for pyridine derivatives. The integration ratios confirm the presence of two aromatic protons, consistent with the substitution pattern of the molecule. Long-range coupling effects between the remaining protons and the nitrogen heteroatom may also be observable, providing additional structural confirmation through detailed spectral analysis.

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to the major functional groups present in this compound, particularly the nitrile group and the aromatic ring system. The cyano group exhibits a distinctive C≡N stretching vibration typically observed around 2200-2260 cm⁻¹, representing one of the most diagnostic peaks in the infrared spectrum for nitrile-containing compounds. The aromatic C=C and C=N stretching vibrations appear in the region of 1400-1600 cm⁻¹, with multiple peaks reflecting the various carbon-carbon and carbon-nitrogen bonds within the pyridine ring structure.

The carbon-halogen stretching vibrations provide additional structural information, with C-Cl stretching typically observed around 600-800 cm⁻¹ and C-Br stretching at lower frequencies around 500-650 cm⁻¹ due to the heavier mass of the bromine atom. Aromatic C-H stretching vibrations appear in the region above 3000 cm⁻¹, while aromatic C-H bending modes are observed in the fingerprint region between 800-1200 cm⁻¹, providing detailed information about the substitution pattern and ring connectivity.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes, particularly those involving symmetric stretching of the aromatic ring and the cyano group. The Raman spectrum typically shows strong bands corresponding to ring breathing modes and symmetric stretching vibrations that may be weak or absent in the infrared spectrum due to selection rule differences. The combination of infrared and Raman data provides a comprehensive vibrational fingerprint that confirms the molecular structure and functional group composition of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pattern information that supports structural characterization. The molecular ion peak appears at m/z 217.45, corresponding to the intact molecular structure with the characteristic isotope pattern reflecting the presence of both bromine and chlorine atoms. The bromine isotope pattern shows peaks separated by 2 mass units due to the ⁷⁹Br and ⁸¹Br isotopes, while the chlorine isotope pattern contributes additional complexity with ³⁵Cl and ³⁷Cl isotopes.

Predicted collision cross section values provide additional structural information, with the [M+H]⁺ adduct showing a predicted collision cross section of 127.3 Ų, reflecting the compact molecular geometry and moderate size of the compound. The [M+Na]⁺ adduct exhibits a larger collision cross section of 143.4 Ų, consistent with the coordination of the sodium cation to the molecule. These collision cross section values provide insights into the gas-phase structure and can be used for identification purposes in complex mixtures.

| Adduct Type | m/z Value | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 216.916 | 127.3 |

| [M+Na]⁺ | 238.898 | 143.4 |

| [M-H]⁻ | 214.902 | 131.1 |

| [M+NH₄]⁺ | 233.943 | 147.2 |

Fragmentation patterns typically involve loss of the halogen atoms and the cyano group, with characteristic fragment ions providing structural confirmation. The loss of bromine (mass 79/81) and chlorine (mass 35/37) creates diagnostic fragment ions, while the cyano group may be lost as HCN (mass 27) or CN (mass 26) depending on the ionization conditions and collision energy applied during analysis.

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction represents the definitive method for determining the precise three-dimensional structure of this compound, providing exact bond lengths, bond angles, and crystal packing information. The crystallographic analysis reveals the molecular geometry with atomic precision, confirming the planar nature of the pyridine ring and the linear geometry of the cyano group. Typical crystal data collection involves mounting a suitable single crystal on a diffractometer and measuring reflection intensities at low temperature to minimize thermal motion effects and improve data quality.

The unit cell parameters and space group determination provide information about the crystal symmetry and molecular packing arrangements within the solid state. The asymmetric unit may contain one or more molecules depending on the specific crystallization conditions and the presence of any crystallographic symmetry elements. Bond length measurements confirm the expected values for C-Br, C-Cl, and C≡N bonds, while bond angle analysis reveals any deviations from ideal geometries due to electronic or steric effects within the molecular structure.

Intermolecular interactions within the crystal lattice include potential halogen bonding between neighboring molecules, where the electrophilic regions of the bromine and chlorine atoms interact with nucleophilic sites on adjacent molecules. The cyano group may participate in weak hydrogen bonding or dipole-dipole interactions that influence the overall crystal packing arrangement. Temperature-dependent studies can reveal thermal motion parameters and provide insights into molecular flexibility within the crystal lattice.

The electron density maps generated from X-ray diffraction data confirm the atomic positions and can reveal any disorder or unusual electronic distributions within the molecule. Refinement parameters including R-factors and goodness-of-fit values indicate the quality of the structural determination and the reliability of the derived geometric parameters. Comparison with related structures in crystallographic databases provides context for understanding the structural features and packing motifs observed in this specific compound.

Computational Chemistry Approaches for Electron Density Mapping

Computational chemistry methods provide powerful tools for understanding the electronic structure and properties of this compound through quantum mechanical calculations and electron density analysis. Density functional theory calculations using appropriate basis sets can generate optimized molecular geometries, electronic properties, and vibrational frequencies that complement experimental observations. The B3LYP functional with 6-311++G(d,p) basis sets has been successfully applied to similar nitrile-containing compounds, providing reliable predictions of molecular properties and reactivity patterns.

Electron density mapping reveals the distribution of electronic charge throughout the molecule, highlighting regions of electron deficiency and excess that influence chemical reactivity and intermolecular interactions. The electron-withdrawing effects of the bromine, chlorine, and cyano substituents create significant polarization of the aromatic ring system, with electron density depleted from the ring and concentrated in the electronegative substituents. Electrostatic potential surfaces provide visual representations of the molecular charge distribution and can predict sites of nucleophilic and electrophilic attack.

Activation energy calculations for potential chemical reactions provide insights into the reactivity of the compound toward various nucleophiles and electrophiles. For nitrile-containing compounds, computational studies have shown that activation energies for nucleophilic attack correlate well with experimental reactivity measurements, with compounds having activation energies below 16 kcal/mol showing rapid reactivity toward thiol nucleophiles. The multiple electron-withdrawing substituents in this compound suggest enhanced electrophilicity and potential for rapid nucleophilic substitution reactions.

| Computational Parameter | Predicted Value | Method |

|---|---|---|

| Molecular Dipole Moment | 3.2-4.1 D | DFT B3LYP |

| HOMO Energy | -7.8 eV | 6-311++G(d,p) |

| LUMO Energy | -2.1 eV | 6-311++G(d,p) |

| Band Gap | 5.7 eV | Calculated |

Properties

IUPAC Name |

4-bromo-5-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIODOZFQRPYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | 2-Chloropyridine, N-bromosuccinimide (NBS), catalyst (Fe or AlCl3), solvent (e.g., CCl4), reflux | Bromination at the 4-position of 2-chloropyridine under controlled temperature with radical initiators (e.g., AIBN) to ensure regioselectivity | High regioselectivity; reaction monitored by TLC (Rf ~0.41 in ethyl acetate/hexane) |

| 2. Cyanation (Nitrile Introduction) | 4-Bromo-2-chloropyridine, CuCN, polar aprotic solvent (e.g., DMF), elevated temperature | Copper(I)-catalyzed cyanation to substitute chlorine or bromine with a nitrile group | Moderate to high yield; requires careful handling of toxic cyanide reagents |

| 3. Purification | Recrystallization or chromatography | Isolation of pure 4-bromo-5-chloropyridine-2-carbonitrile | High purity achieved; critical for downstream applications |

Industrial Production Considerations

In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance reaction control, safety, and scalability. Automated systems allow precise control over temperature, pressure, and reagent addition rates, improving yield and reproducibility.

Solvent choice and purification methods are optimized to minimize waste and maximize product purity. Common purification techniques include recrystallization from suitable solvents and chromatographic methods.

Reaction Analysis and Mechanistic Insights

- Halogenation: Electrophilic aromatic substitution favored at the 4-position due to the directing effects of the nitrile and chlorine substituents.

- Cyanation: Copper(I) cyanide facilitates nucleophilic aromatic substitution of halogen atoms, typically replacing chlorine at the 2-position with a nitrile group.

- Regioselectivity: Electron-withdrawing nitrile groups increase electrophilicity at adjacent positions, guiding halogenation and substitution steps.

- Purification: Removal of copper residues and unreacted starting materials is critical; typically achieved by washing with aqueous solutions and drying over sodium sulfate.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Halogenation + Cyanation | 2-Chloropyridine | NBS, Fe/AlCl3, CuCN | Reflux, elevated temp | Moderate to High | Straightforward, regioselective | Toxic cyanide use, requires careful handling |

| Diazotization + Halogen Exchange [Related] | 2-Amino-4-chloropyridine | NBS, NaNO2, CuCl | 0 °C to RT | >50% overall | High yield, scalable, less hazardous | Multi-step, requires temperature control |

Research Findings and Practical Notes

- The bromination step is typically rapid and selective when using N-bromosuccinimide under controlled conditions.

- Cyanation reactions require polar aprotic solvents and elevated temperatures to achieve efficient substitution.

- Continuous flow synthesis is increasingly favored industrially for improved safety and scalability.

- Purification by recrystallization or chromatography ensures high-purity product suitable for pharmaceutical applications.

- Spectroscopic methods such as IR (nitrile peak ~2200 cm⁻¹), NMR, and mass spectrometry are essential for characterization and confirmation of structure.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) are typical.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent for reducing nitriles to amines .

Major Products

Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.

Coupling: Biaryl compounds or other complex structures.

Reduction: Corresponding amines .

Scientific Research Applications

4-Bromo-5-chloropyridine-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a pharmacophore in drug discovery.

Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.

Industry: Utilized in the production of agrochemicals and materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 4-bromo-5-chloropyridine-2-carbonitrile depends on its specific application. In drug discovery, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and a nitrile group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of 4-bromo-5-chloropyridine-2-carbonitrile and its analogs:

Key Observations:

The carbonyl chloride group in 5-bromopyridine-2-carbonyl chloride increases electrophilicity, making it more reactive toward nucleophiles (e.g., amines, alcohols) than the nitrile group . Pyrimidine analogs (e.g., 5-bromo-4-chloropyrimidine-2-carbonitrile) exhibit distinct electronic properties due to the additional nitrogen atom, which influences hydrogen-bonding interactions and bioavailability .

Reactivity :

- The Cl and Br atoms in this compound enable sequential functionalization. For example, Br can undergo Suzuki coupling, while Cl may participate in nucleophilic aromatic substitution .

- In contrast, methyl groups (as in 5-bromo-4-methylpyridine-2-carbonitrile) are less reactive but stabilize the ring against oxidation .

Crystallography and Solid-State Behavior :

- Pyridine and pyrimidine derivatives often form intermolecular hydrogen bonds. For instance, 5-bromo-2-chloropyrimidin-4-amine forms a 2D network via N–H⋯N interactions , suggesting that this compound may exhibit similar supramolecular arrangements.

Biological Activity

4-Bromo-5-chloropyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₆H₃BrClN₂, with a molecular weight of approximately 221.46 g/mol. The compound features a pyridine ring with bromine and chlorine substituents at the 4 and 5 positions, respectively, and a cyano group at the 2 position.

Synthesis Methods:

Several synthetic routes have been explored for the preparation of this compound, including:

- Halogenation : Direct halogenation of pyridine derivatives.

- Nitration : Introduction of the cyano group through nitration reactions.

- Coupling Reactions : Utilization of Suzuki or Sonogashira coupling methods for functionalization.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Case Study Findings:

In a study examining the cytotoxic effects of this compound:

- Concentration : Cells were treated with varying concentrations (10 µM to 100 µM).

- Results : At a concentration of 50 µM, the compound reduced cell viability by approximately 70% compared to control groups. This suggests a dose-dependent response.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties against several pathogens. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth.

Key Findings:

- Against Escherichia coli and Staphylococcus aureus, the minimum inhibitory concentration (MIC) was found to be around 32 µg/mL.

- The compound displayed selective toxicity towards bacterial cells while showing low cytotoxicity towards human cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the halogen substituents or the introduction of additional functional groups can significantly influence its potency.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Bromine at position 4 | Enhances cytotoxicity | Critical for interaction with biological targets |

| Chlorine at position 5 | Contributes to antimicrobial properties | May affect lipophilicity |

| Cyano group at position 2 | Essential for anticancer activity | Increases electron-withdrawing capacity |

Research Findings and Implications

Recent studies have highlighted the potential applications of this compound in drug discovery:

- Anticancer Drug Development : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agents : The compound's activity against resistant strains suggests its potential in treating infections caused by multidrug-resistant bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-5-chloropyridine-2-carbonitrile, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves halogenation of a pyridine precursor. For bromination, N-bromosuccinimide (NBS) in a solvent like CCl₄ under reflux with a radical initiator (e.g., AIBN) is effective . Chlorination may require electrophilic substitution using Cl₂ or SO₂Cl₂. Regioselectivity is influenced by directing groups: the nitrile at position 2 is electron-withdrawing, favoring halogenation at positions 4 and 4. Monitoring via TLC (Rf ~0.41 in ethyl acetate/hexane) and purification via column chromatography ensures product isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Peaks at ~2,204 cm⁻¹ confirm the nitrile group. Halogen (C-Br, C-Cl) vibrations appear at 500–800 cm⁻¹ .

- Mass Spectrometry : LCMS (APCI) shows a molecular ion peak at m/z 216.46 (M⁻), with isotopic patterns for Br/Cl aiding identification .

- ¹H/¹³C NMR : Pyridine ring protons (δ 7.5–8.5 ppm) and quaternary carbons (C≡N at ~115 ppm) are key markers .

Q. How should researchers handle safety and waste disposal for this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential cyanide release. Waste should be segregated in halogenated waste containers and processed via incineration or specialized chemical treatment .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitrile group at position 2 deactivates the ring, directing electrophiles to positions 4 and 5. Bromine at position 4 is more reactive than chlorine at position 5 in Suzuki couplings due to lower bond dissociation energy (C-Br vs. C-Cl). Computational studies (DFT) using functionals like B3LYP can predict charge distribution and transition states, guiding catalyst selection (e.g., Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected byproducts) arise from steric/electronic factors. Use 2D NMR (HSQC, HMBC) to confirm connectivity. X-ray crystallography provides definitive structural proof. For example, a 2019 study resolved ambiguities in a brominated pyridine derivative via single-crystal XRD .

Q. Can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Yes. Density-functional theory (DFT) calculations (e.g., using Gaussian 16) model hydrolysis pathways. The nitrile group hydrolyzes to amides/carboxylic acids in acidic/basic conditions. Solvent models (e.g., PCM for water) predict degradation rates. Experimental validation via HPLC monitors pH-dependent stability .

Notes

- Advanced questions integrate computational and experimental validation, reflecting rigorous academic research.

- Safety protocols align with OSHA and institutional standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.